molecular formula C18H15ClN4O4S2 B4582818 2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide

2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B4582818
M. Wt: 450.9 g/mol
InChI Key: MAHFAZSMVIJUOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, such as the compound , typically involves multi-step chemical reactions. For instance, the synthesis of related 5-amino-1,3,4-thiadiazole sulfonamide derivatives starts from chlorobenzoic acid, undergoing esterification, hydrazination, salt formation, and cyclization to afford the desired sulfonamide derivatives (Chen et al., 2010). Such processes highlight the complexity and specificity required in synthesizing thiazole and thiadiazole derivatives, indicating similar synthetic pathways could be involved in our compound of interest.

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives reveals their interaction with biological targets. For example, X-ray crystallographic studies have shown how thiadiazole-sulfonamide derivatives bind to enzymes like carbonic anhydrase, detailing the molecular interactions at the atomic level (Menchise et al., 2006). Such analyses are crucial for understanding the bioactivity of these compounds, suggesting a similar approach could elucidate the interaction mechanisms of our compound.

Chemical Reactions and Properties

Thiazole derivatives participate in a variety of chemical reactions, contributing to their versatile chemical properties. For instance, the conversion of thiadiazole derivatives through nucleophilic attack forms the basis for synthesizing various sulfonamides with potential biological activities (Srivastava et al., 2008). This reactivity is indicative of the chemical versatility of our compound, suggesting its potential utility in synthesizing a range of chemically and biologically relevant molecules.

Physical Properties Analysis

The physical properties of thiazole derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. For example, modifications to the sulfonamide group can significantly affect water solubility and, consequently, biological availability (Barboiu et al., 2000). Understanding these physical properties is essential for the practical application and handling of these compounds in research and development.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to "2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide" have been synthesized and evaluated for their anticancer activity. For example, indapamide derivatives, which share a similar sulfonamide group, demonstrated significant proapoptotic activity against melanoma cell lines, highlighting potential therapeutic applications in cancer treatment. These compounds inhibited several human carbonic anhydrase isoforms, suggesting a mechanism of action that may contribute to their anticancer effects (Yılmaz et al., 2015).

Antimicrobial Agents

Research into thiadiazole derivatives has revealed their potential as antimicrobial agents. For instance, the synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against various bacterial and fungal strains. This indicates the utility of such compounds in developing new antibiotics or antimicrobial substances (Sah et al., 2014).

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their evaluation for antiviral activity against tobacco mosaic virus further illustrate the broad spectrum of biological activities possessed by thiazole and thiadiazole derivatives. Such studies pave the way for the development of new antiviral compounds that can be used to combat viral infections (Chen et al., 2010).

properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylcarbamoylamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4S2/c1-11-15(16(24)21-12-7-3-2-4-8-12)28-18(20-11)22-17(25)23-29(26,27)14-10-6-5-9-13(14)19/h2-10H,1H3,(H,21,24)(H2,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHFAZSMVIJUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(2-chlorophenyl)sulfonyl]carbamoyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
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2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
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2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
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2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
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2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
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2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide

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